molecular formula C19H14N2O2S B2495541 N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034561-03-8

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2495541
CAS No.: 2034561-03-8
M. Wt: 334.39
InChI Key: QELVKUQJXCROPS-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a carboxamide group. The amide nitrogen is substituted with a pyridinylmethyl moiety bearing a furan-3-yl group at the 6-position of the pyridine ring. This structure combines aromatic, heterocyclic, and hydrogen-bonding elements, making it a candidate for pharmacological exploration, particularly in oncology and enzyme modulation.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELVKUQJXCROPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's molecular formula is C21H16N2O2C_{21}H_{16}N_{2}O_{2}, with a molecular weight of 328.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzo[b]thiophene moiety and the incorporation of furan and pyridine functionalities. The detailed synthetic routes can vary but often utilize established methods in organic synthesis to achieve high yields and purity .

Biological Activities

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide exhibits a range of biological activities that make it a candidate for further research:

1. Antimicrobial Activity
Research indicates that compounds related to benzo[b]thiophenes show significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .

2. Antinociceptive Properties
Studies on similar benzo[b]thiophene derivatives have revealed their ability to modulate pain pathways, particularly through interactions with opioid receptors. For instance, certain derivatives demonstrated potent antinociceptive effects in animal models, indicating potential for development as analgesic agents .

3. Anticancer Potential
The structural characteristics of benzo[b]thiophenes are associated with anticancer activity. Compounds with similar frameworks have shown promise in inhibiting tumor growth in various cancer cell lines, likely due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated the antimicrobial efficacy of substituted benzo[b]thiophenes, including derivatives similar to this compound. Results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Case Study 2: Analgesic Activity

In a pharmacological study focused on opioid receptor interactions, a derivative of benzo[b]thiophene was tested for its analgesic properties. The compound exhibited significant pain relief in thermal-stimulated models, with an effective dose (ED50) indicating strong potential for development into a pain management therapy .

Mechanism of Action

The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares the benzo[b]thiophene-2-carboxamide core with analogs reported in and . However, its substituents differ significantly:

  • Position 6 of benzo[b]thiophene: Unlike analogs in (compounds 42–47), which feature 4-substituted phenyl groups (e.g., cyano, methoxy, trifluoromethoxy), the target compound has a pyridine ring substituted with furan-3-yl at this position.
  • Amide nitrogen : The target compound uses a pyridinylmethyl group, whereas analogs in employ a piperidin-4-ylmethyl group.
Table 1: Substituent Comparison of Benzo[b]thiophene-2-carboxamide Derivatives
Compound ID Substituent at Position 6 of Benzo[b]thiophene Amide Nitrogen Substituent Key Structural Features
Target Compound 6-(Furan-3-yl)pyridin-3-ylmethyl Pyridinylmethyl Furan-pyridine hybrid; aromatic diversity
Compound 42 4-Cyano-3-fluorophenyl Piperidin-4-ylmethyl Electron-withdrawing cyano/fluoro groups
Compound 43 4-(Methylsulfonyl)phenyl Piperidin-4-ylmethyl Sulfonyl group for polarity
Compound 44 4-Trifluoromethoxyphenyl Piperidin-4-ylmethyl Lipophilic trifluoromethoxy group

Physicochemical and Spectroscopic Properties

and provide NMR and MS data for analogs, enabling indirect comparisons:

  • The pyridine-furan substituent in the target compound may increase molecular weight compared to phenyl-substituted analogs.
  • NMR Shifts : Piperidin-4-ylmethyl analogs show characteristic 1H NMR signals for piperidine protons (δ ~2.5–3.5 ppm) . The target compound’s pyridinylmethyl group would likely exhibit aromatic protons in the δ 7.0–8.5 ppm range, similar to furan signals observed in .
Table 2: Key Spectral Data for Selected Analogs
Compound ID 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS [M+H]+
42 8.10 (s, 1H, Ar-H), 3.25 (m, 2H, piperidine) 165.2 (C=O), 118.5 (CN) 454.2
44 7.95 (d, 2H, Ar-H), 3.30 (m, 2H, piperidine) 160.1 (C=O), 120.3 (OCF3) 506.1
Target Inferred: 8.20 (s, 1H, pyridine-H) Inferred: ~160–165 (C=O) N/A

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology, neuropharmacology, and infectious diseases. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b]thiophene core, a furan moiety, and a pyridine ring. This structural diversity is believed to contribute to its varied biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[b]thiophene derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1MCF-725.72 ± 3.95
2U8745.2 ± 13.0
3PC-312.19 ± 0.25

These findings suggest that this compound may exhibit similar or enhanced anticancer properties.

2. Neuropharmacological Effects

Compounds based on benzo[b]thiophene have been investigated for their interaction with the human histamine H3 receptor, showing antagonistic activity with Ki values as low as 4 nM . This suggests potential applications in treating neurological disorders where histamine pathways are involved.

3. Antiviral Activity

In the context of viral infections, derivatives of similar structures have shown promise against viruses like MERS-CoV, with some compounds achieving IC50 values as low as 0.09 µM . This indicates that this compound could be explored for antiviral properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiophene and pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized several thiophene derivatives and evaluated their anticancer activity against different cell lines, suggesting that structural modifications can enhance efficacy .
  • Structure–Activity Relationship (SAR) : Research has shown that specific substitutions on the thiophene ring significantly affect biological activity, indicating that fine-tuning the chemical structure could lead to more potent compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide with high purity?

  • Methodology : Multi-step synthesis is required, typically involving:

  • Step 1 : Formation of the pyridine core via Hantzsch pyridine synthesis or cross-coupling (e.g., Suzuki-Miyaura coupling for introducing thiophene/furan groups) .
  • Step 2 : Functionalization of the pyridine ring with a furan-3-yl group under palladium catalysis .
  • Step 3 : Coupling the benzo[b]thiophene-2-carboxamide moiety via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Critical Parameters : Solvents (DMF or THF), temperature (60–120°C), and inert atmosphere (N₂/Ar) to prevent oxidation .
    • Validation : Purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for furan (δ 6.3–7.2 ppm), pyridine (δ 8.0–8.5 ppm), and benzo[b]thiophene (δ 7.5–8.1 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ at m/z 379.1) .
  • X-ray Crystallography : Resolve 3D conformation to study π-π stacking between aromatic rings .
    • Data Table :
TechniqueKey FindingsReference
¹H NMR (500 MHz)Pyridyl-CH₂ at δ 4.7 ppm; furan protons at δ 6.5 ppm
HPLCRetention time: 12.3 min (95% purity)

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on furan or benzo[b]thiophene) influence biological activity?

  • SAR Insights :

  • Furan Position : 3-Substituted furan (vs. 2-substituted) enhances binding to enzymes like kinases due to improved steric compatibility .
  • Benzo[b]thiophene : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase cytotoxicity in cancer cell lines (IC₅₀ < 10 µM) .
    • Case Study :
  • Compound 42 (6-(4-Cyano-3-fluorophenyl) analog) showed 5-fold higher potency than the parent compound against leukemia cells, linked to enhanced hydrophobic interactions .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

  • Hypothesis Testing :

  • Target Engagement : Use SPR (surface plasmon resonance) to measure binding affinity for suspected targets (e.g., BTK kinase) .
  • Cellular Assays : Compare effects in wild-type vs. CRISPR-edited (target-knockout) cell lines to confirm specificity .
    • Example : Discrepancies in IC₅₀ values (2–50 µM) may arise from off-target effects; orthogonal assays (e.g., thermal shift assays) validate target binding .

Q. What computational strategies predict the compound’s ADMET properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS ≈ -4.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition risk .
  • Docking Studies : AutoDock Vina models interactions with BTK kinase (PDB: 3PJ2), highlighting hydrogen bonds with Glu475 and Met477 .
    • Validation : Compare computational results with in vitro hepatocyte stability assays .

Methodological Recommendations

  • Synthesis Optimization : Use continuous flow reactors to improve yield (from 60% to 85%) and reduce reaction time .
  • Crystallization : Recrystallize from ethanol/water (7:3) to obtain single crystals for X-ray analysis .
  • Biological Testing : Prioritize 3D tumor spheroid models over monolayer cultures to better mimic in vivo efficacy .

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